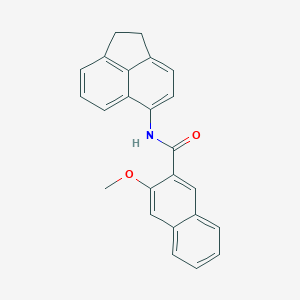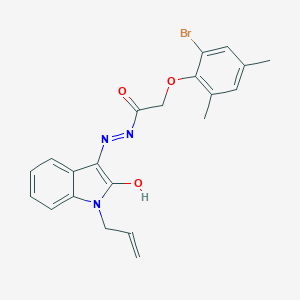
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological activities, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form 5-bromoacetylacenaphthene . This intermediate is then reacted with 2-thiourea or aryl thioureas under reflux conditions using ethanol as the solvent. The crude product is purified through recrystallization to yield the desired compound with high purity .
Análisis De Reacciones Químicas
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium ferricyanide in alkaline conditions.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be due to its ability to interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation, but it is known to affect various signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide can be compared with other acenaphthene derivatives such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound also exhibits biological activities but differs in its sulfonamide group, which can influence its reactivity and applications.
4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide: This derivative has a butoxy group, which can affect its solubility and interaction with biological targets.
N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-27-22-14-18-6-3-2-5-17(18)13-20(22)24(26)25-21-12-11-16-10-9-15-7-4-8-19(21)23(15)16/h2-8,11-14H,9-10H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVSIZVDTBVBBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-bisnitro-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B433813.png)
![2-bromo-6-[(E)-(1H-indazol-5-ylimino)methyl]-4-nitrophenol](/img/structure/B433814.png)
![7-tert-butyl-2-(4-chlorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B433816.png)
![4-chloro-2-[(1H-indazol-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B433823.png)

![N-[3-({2-hydroxy-3-nitrobenzylidene}amino)phenyl]acetamide](/img/structure/B433827.png)
![N-{3-[(5-bromo-3-chloro-2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B433833.png)
![2,4-Dibromo-6-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)imino]methyl}phenol](/img/structure/B433835.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide](/img/structure/B433836.png)
![3-nitro-4-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433838.png)
![4-butoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433840.png)
![2-Bromo-4-chloro-6-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)imino]methyl}phenol](/img/structure/B433842.png)
![2-chloro-5-iodo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B433843.png)
![4-Benzyl-2-bromo-6-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B433849.png)
